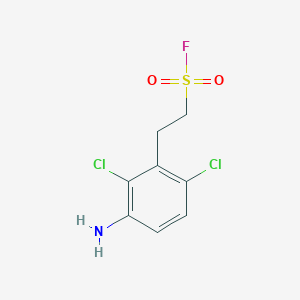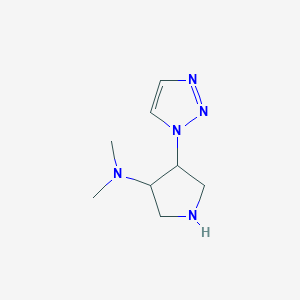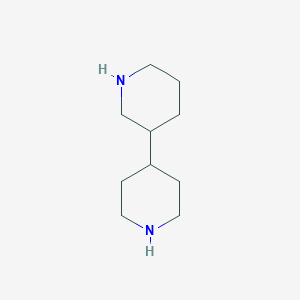
Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H20N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications. This compound is known for its potential biological activities and is a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amination: The amino group is introduced through a reductive amination process.
Esterification: The carboxylate group is formed through an esterification reaction using methanol and an acid catalyst.
Hydrochloride Formation: The final hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- Methyl 3-amino-1-benzylpiperidine-3-carboxylate dihydrochloride
- Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride
Uniqueness: Methyl 3-amino-1-benzylpiperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C14H21ClN2O2 |
|---|---|
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
methyl 3-amino-1-benzylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-13(17)14(15)8-5-9-16(11-14)10-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11,15H2,1H3;1H |
Clé InChI |
DAMDNMMYEBSPCQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


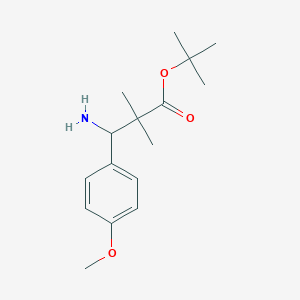
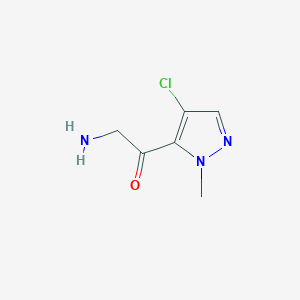
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
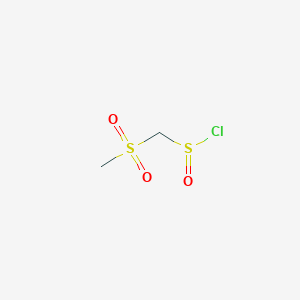
![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
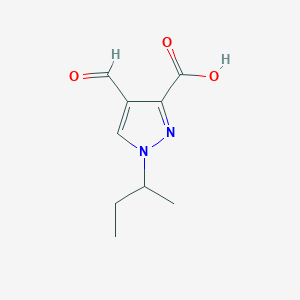
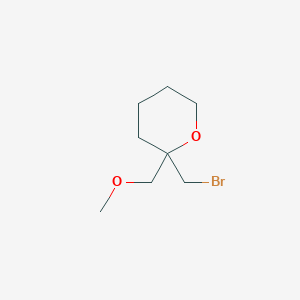

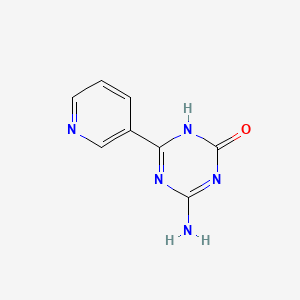
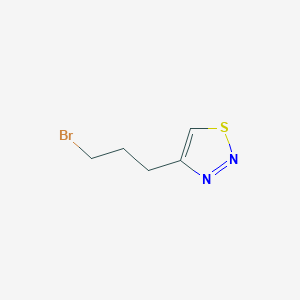
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
